N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
CAS No.: 897619-19-1
Cat. No.: VC5133125
Molecular Formula: C21H27N3O4S
Molecular Weight: 417.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897619-19-1 |
|---|---|
| Molecular Formula | C21H27N3O4S |
| Molecular Weight | 417.52 |
| IUPAC Name | N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide |
| Standard InChI | InChI=1S/C21H27N3O4S/c1-17-4-3-5-18(16-17)21(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-6-8-20(28-2)9-7-19/h3-9,16H,10-15H2,1-2H3,(H,22,25) |
| Standard InChI Key | XIIQMYXXBLNSES-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Introduction
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring, a sulfonyl group, and a methyl substitution on a benzamide backbone. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds.
Potential Biological Activities
Compounds with similar structures, such as N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide, have shown significant interactions with biological targets, particularly in the central nervous system. They act as selective ligands for dopamine receptors, which are implicated in neuropsychiatric disorders. Additionally, these compounds may exhibit potential as acetylcholinesterase inhibitors, suggesting applications in treating neurodegenerative diseases like Alzheimer's disease.
Synthesis and Applications
The synthesis of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide would likely involve multiple synthetic routes similar to those used for related compounds. These routes often include the formation of the piperazine ring, introduction of the sulfonyl group, and attachment of the benzamide moiety.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide | Not specified in search results, but similar to C22H30ClN3O5S for related compounds. | Piperazine ring, sulfonyl group, methylthio substitution. |
| N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide | Not specified | Piperazine ring, sulfonyl group, methyl substitution on benzamide. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume